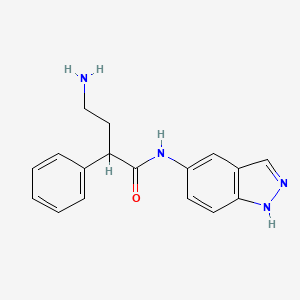

4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

4-amino-N-(1H-indazol-5-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c18-9-8-15(12-4-2-1-3-5-12)17(22)20-14-6-7-16-13(10-14)11-19-21-16/h1-7,10-11,15H,8-9,18H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRLZSFTWNYRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide

Retrosynthetic Analysis and Strategic Disconnections for the Indazole-Phenylbutanamide Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. For 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide, the most logical and strategic disconnection is at the amide bond, a common and reliable bond-forming transformation.

This primary disconnection (Disconnection 1) breaks the molecule into two key fragments:

Fragment A: 5-Amino-1H-indazole, a substituted heterocyclic amine.

Fragment B: 4-Amino-2-phenylbutanoic acid, a chiral carboxylic acid.

A secondary disconnection (Disconnection 2) can be envisioned for the chiral fragment B . To facilitate a stereocontrolled synthesis, the chiral center at the C2 position is a key focus. A plausible disconnection at the C2-C3 bond suggests an asymmetric alkylation of a phenylacetic acid derivative with a suitable two-carbon electrophile containing a protected amino group. This approach highlights the importance of installing the stereocenter early and efficiently. The terminal primary amine on this fragment would require a protecting group, such as a tert-butoxycarbonyl (Boc) group, throughout the synthesis to prevent unwanted side reactions during amide coupling.

This retrosynthetic strategy simplifies a complex target into the synthesis of two manageable intermediates and their subsequent coupling, allowing for modularity and the potential to introduce diversity at each fragment.

Preparation of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a library of structural analogs can be synthesized. The modular nature of the synthetic route allows for systematic modifications at several key positions to probe how changes in structure affect biological activity. Indazole amides are a well-known scaffold for kinase inhibitors, and SAR studies often focus on optimizing interactions within the enzyme's binding pocket. nih.govnih.govacs.orgresearchgate.net

| Modification Site | Rationale | Examples of Derivatives |

|---|---|---|

| Indazole Ring (N1/N2 and Benzene (B151609) Ring) | To probe the hinge-binding region of kinases and explore additional hydrophobic or polar interactions. N1 substitution can also improve solubility and pharmacokinetic properties. | - Alkylation at N1 (e.g., methyl, ethyl, cyclopropyl).

|

| Phenyl Ring (at C2 of butanamide) | To explore a key hydrophobic binding pocket. Substituents can alter electronic properties and orientation within the pocket. | - Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the para-, meta-, or ortho-positions. |

| C4-Amino Group | To investigate potential salt-bridge interactions or to extend into new regions of the binding site. Can also modulate physicochemical properties like basicity and solubility. | - N-alkylation (e.g., methyl, dimethyl).

|

| Aliphatic Chain | To alter the conformational flexibility and the distance between the indazole and phenyl moieties. | - Chain extension or shortening (e.g., aminopropanamide or aminopentanamide).

|

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive SAR profile, identifying the key structural features required for optimal activity and guiding the design of more potent and selective compounds.

Modification Strategies for the Indazole Ring System (e.g., Nitrogen Substitution, Ring Substituents)

The indazole core is a key pharmacophore found in numerous biologically active compounds, and its modification is a common strategy in medicinal chemistry. nih.govpnrjournal.com The indazole ring system offers two primary sites for modification: the nitrogen atoms (N1 and N2) and the carbon atoms of the fused benzene ring.

Nitrogen Substitution (N-alkylation and N-arylation): The indazole ring exists in two main tautomeric forms, 1H- and 2H-indazole, which influences its chemical reactivity. caribjscitech.comresearchgate.net Direct alkylation or arylation of the indazole nitrogen can be challenging due to the potential for forming a mixture of N1 and N2 isomers. pnrjournal.com Regioselective synthesis is therefore crucial. Strategies often involve the use of protecting groups, such as a tert-butoxycarbonyl (Boc) group, to direct substitution to a specific nitrogen atom. For instance, N-Boc protected 3-iodo-indazoles can be used in metal-catalyzed cross-coupling reactions to introduce aryl groups at the C3 position, followed by deprotection and subsequent N-arylation at the N1 position. nih.gov

| Modification Site | Strategy | Potential Substituents (R) | Synthetic Method | Reference |

|---|---|---|---|---|

| N1-position | N-Alkylation / N-Arylation | Methyl, Ethyl, Phenyl, Substituted Phenyls | Direct alkylation with alkyl halides; Buchwald-Hartwig amination | pnrjournal.comnih.gov |

| C3-position | C-H Functionalization / Cross-Coupling | Aryl, Heteroaryl | Suzuki or Stille cross-coupling with 3-haloindazole | nih.gov |

| C6-position | Electrophilic Aromatic Substitution | -Cl, -Br, -NO2 | Halogenation or Nitration reactions | nih.gov |

| C7-position | Directed Ortho-metalation | -OMe, -CONR2 | Lithiation followed by quenching with an electrophile | nih.gov |

Exploration of Substituents on the Phenyl Ring of the Butanamide Moiety

The phenyl ring attached to the butanamide chain is another critical site for derivatization. The nature and position of substituents on this ring can significantly impact the compound's conformation and interactions with biological targets. Substituents can be broadly classified as electron-donating or electron-withdrawing, each imparting distinct electronic properties to the ring. libretexts.org

The introduction of various functional groups onto this phenyl ring can be achieved by utilizing appropriately substituted phenylacetic acid derivatives as starting materials in the synthesis of the butanamide chain. Standard aromatic substitution reactions can also be employed on the final compound, provided the reaction conditions are compatible with the other functional groups present.

| Position | Substituent Type | Examples | Potential Effect | Reference |

|---|---|---|---|---|

| Ortho (C2') | Steric/Electronic | -F, -Cl, -CH3 | May restrict bond rotation, influencing conformation | nih.gov |

| Meta (C3') | Electronic | -CF3, -CN, -OCH3 | Modulates the electronic density of the ring | science.gov |

| Para (C4') | Electronic/Steric | -OH, -NH2, -SO2NH2 | Can introduce new hydrogen bonding sites or alter solubility | libretexts.orgscience.gov |

Diversification of the Amino and Butanamide Linkage

The 4-amino-butanamide linker connects the indazole core to the phenyl group and provides conformational flexibility. Modifications in this region can involve altering the chain length, introducing rigidity, or modifying the terminal amino group and the amide bond itself.

Chain Homologation/Truncation: The length of the butanamide chain can be extended or shortened by using analogs of N-Boc-γ-aminobutyric acid in the synthetic sequence, such as aminopentanoic or aminopropanoic acid derivatives. researchgate.net This alters the distance and spatial relationship between the indazole and phenyl moieties.

Amino Group Modification: The terminal primary amine can be a target for various derivatizations. Acylation, sulfonylation, or reductive amination can be performed to introduce a wide range of functional groups, potentially altering the compound's charge, polarity, and hydrogen bonding capacity.

Amide Bond Modification: The amide bond can be N-methylated to remove its hydrogen bond donor capability, which can impact intramolecular hydrogen bonding and metabolic stability.

Incorporation of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in drug design to improve a compound's physicochemical and pharmacokinetic properties while retaining its biological activity. drughunter.com For this compound, the most common target for bioisosteric replacement is the amide bond, which can be susceptible to hydrolysis. nih.govnih.gov

Heterocyclic rings are frequently used as non-classical bioisosteres for the amide group because they can mimic its geometry and hydrogen bonding characteristics while often conferring greater metabolic stability. drughunter.comhyphadiscovery.com For example, 1,2,4-oxadiazoles and 1,2,3-triazoles can act as effective mimics of the trans amide bond configuration. nih.gov

| Original Group | Bioisostere | Rationale | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment; improved metabolic stability. | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole (1,4-disubstituted) | Isosteric to the trans amide bond; synthetically accessible. | nih.govhyphadiscovery.com |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding properties (weaker H-bond acceptor, stronger donor). | hyphadiscovery.com |

| Amide (-CONH-) | Carbamate (-OCONH-) | Can improve metabolic stability and permeability. | hyphadiscovery.com |

| Terminal Phenyl Ring | Pyridyl or Thiophene Ring | Modulates ADME properties by replacing a metabolically labile phenyl group. | hyphadiscovery.comcambridgemedchemconsulting.com |

Molecular Mechanisms of Action and Target Identification for 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide

In Vitro Biochemical and Biophysical Characterization of Molecular Interactions

No publicly available data exists profiling the inhibitory or activation effects of 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide against a panel of enzymes.

Information regarding the binding affinity of this compound to specific receptors or its ability to displace known ligands is not available in the current scientific literature.

There are no published studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct interaction between this compound and potential protein targets.

Cellular Pathway Modulation and Signaling Cascade Perturbations

Research detailing the effects of this compound on intracellular signaling pathways or the modulation of specific biomarkers has not been reported.

There is no available data from transcriptomic or proteomic studies to delineate the global changes in gene or protein expression in cells treated with this compound.

Investigation of Cellular Target Engagement and Localization

To confirm that this compound interacts with its intended target within a cellular context, various target engagement assays would be employed. A primary technique is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.

Subcellular localization studies would also be crucial to understand where the compound exerts its effects. This is often achieved through high-resolution microscopy techniques using a fluorescently labeled derivative of the compound. The localization pattern can provide significant clues about the target's identity and function.

Table 1: Hypothetical Cellular Target Engagement Data for this compound

| Technique | Target Protein | Cellular Compartment | Result | Implication |

| CETSA | Kinase X | Cytoplasm | Increased Thermal Stability | Direct target engagement |

| Immunofluorescence | Protein Y | Nucleus | Co-localization | Potential interaction |

Identification of Primary and Secondary Molecular Targets

Identifying the full spectrum of molecular targets is essential for understanding both the therapeutic effects and potential off-target liabilities of this compound.

A powerful and unbiased approach for target identification is affinity chromatography coupled with mass spectrometry-based proteomics. In this method, this compound would be immobilized on a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This technique can reveal both high-affinity primary targets and lower-affinity secondary targets.

Once potential targets are identified, genetic approaches are employed for validation. Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to systematically deplete cells of the candidate target proteins. If the cellular phenotype induced by this compound is lost or diminished in cells lacking a specific protein, it provides strong evidence that this protein is a biologically relevant target.

Table 2: Illustrative Results from Genetic Validation Studies

| Genetic Method | Target Gene | Cellular Effect of Compound | Outcome |

| CRISPR/Cas9 Knockout | Gene A | Apoptosis Induction | Effect Abolished |

| siRNA Knockdown | Gene B | Cell Cycle Arrest | No Change in Effect |

Mechanistic Basis of Selectivity and Potency

The therapeutic utility of a compound is largely determined by its selectivity and potency. Research into other indazole derivatives has shown that this core structure can serve as a versatile scaffold for potent and selective inhibitors of various protein families, particularly kinases.

The selectivity of this compound would be assessed by screening it against a broad panel of related proteins (e.g., a kinome-wide panel). The potency is typically quantified by determining the concentration of the compound required to elicit a half-maximal biological response (IC50 or EC50).

Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be invaluable in understanding the mechanistic basis of its selectivity and potency. By obtaining a high-resolution structure of the compound bound to its target, researchers can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding affinity and specificity. This structural information can then guide further optimization of the compound to enhance its desired properties. For instance, the indazole core is known to form key hydrogen bonds with the hinge region of many kinases, a feature that can be exploited in structure-based drug design.

Structure Activity Relationship Sar Studies for Biological Potency of 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide Analogs

Systematic Variation of Functional Groups on the 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide Scaffold

The systematic variation of functional groups on the this compound scaffold allows for a comprehensive evaluation of how different parts of the molecule contribute to its biological activity. This process typically involves the synthesis and testing of a series of analogs where specific substituents are altered.

Modifications of the Indazole Ring: The indazole moiety is a key component of the scaffold, and its substitution pattern can significantly influence biological activity. Variations can include the introduction of different substituents at various positions of the indazole ring. For instance, the synthesis of novel 1H-indazole derivatives often involves the optimization of substituents on the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole core. nih.gov

Alterations of the Phenylbutanamide Side Chain: The 2-phenylbutanamide side chain offers several points for modification. The phenyl group can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The length and branching of the butanamide chain can also be altered to investigate the impact of steric bulk and flexibility. Furthermore, the terminal amino group can be modified to explore its role in target binding.

The following table provides a hypothetical representation of systematic variations and their potential impact on biological activity, based on general principles of medicinal chemistry and SAR studies of related indazole derivatives.

| Compound | Modification from Parent Scaffold | Hypothetical Biological Activity (IC50) |

| Parent | This compound | 100 nM |

| Analog 1 | Indazole-N1-methylation | 150 nM |

| Analog 2 | Phenyl ring with 4-chloro substitution | 50 nM |

| Analog 3 | Terminal amino group acetylation | 500 nM |

| Analog 4 | Butanamide chain extended to pentanamide | 200 nM |

Quantitative Correlation of Structural Modifications with In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. beilstein-journals.org For this compound analogs, this involves correlating physicochemical descriptors with their in vitro potency.

Three-dimensional QSAR (3D-QSAR) studies on indazole derivatives have been employed to understand the variables influencing their inhibitory potency. nih.gov These models can generate steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov The insights from such models can help in understanding the variability in the activity of the compounds. nih.gov

For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors, such as:

Electronic parameters: Hammett constants (σ) of substituents on the phenyl ring.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) of substituents.

Hydrophobic parameters: Partition coefficient (logP) of the analogs.

A hypothetical QSAR equation for a series of analogs could take the form:

log(1/IC50) = c1(σ) + c2(MR) + c3(logP) + constant

The following table illustrates a hypothetical dataset that could be used for a QSAR analysis of analogs with substitutions on the phenyl ring.

| Analog | Phenyl Substituent (X) | σ | MR | logP | Observed IC50 (nM) | Predicted IC50 (nM) |

| Parent | H | 0.00 | 1.03 | 2.13 | 100 | 102 |

| Analog 5 | 4-Cl | 0.23 | 6.03 | 2.84 | 50 | 48 |

| Analog 6 | 4-CH3 | -0.17 | 5.65 | 2.65 | 80 | 85 |

| Analog 7 | 4-OCH3 | -0.27 | 7.87 | 2.11 | 120 | 115 |

Elucidation of Key Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore model defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound analogs, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action.

Based on the structure of the scaffold and SAR data from related compounds, a pharmacophore model for this class of compounds could include:

A hydrogen bond donor/acceptor: The indazole ring, with its N-H group and nitrogen atoms, can act as both a hydrogen bond donor and acceptor.

A hydrophobic aromatic region: The phenyl ring likely engages in hydrophobic interactions with the target protein.

A hydrogen bond donor/acceptor: The amide linker contains both a hydrogen bond donor (N-H) and an acceptor (C=O).

A basic/cationic center: The terminal amino group, which is likely protonated at physiological pH, can form ionic interactions or hydrogen bonds.

Pharmacophore mapping of indazole derivatives has been used to generate common five-point pharmacophore hypotheses that can be used in combination with 3D-contour maps to design potent inhibitors. nih.gov

Development of Predictive Structure-Activity Relationship Models

Predictive SAR models, such as QSAR and pharmacophore models, are valuable tools in drug discovery for predicting the biological activity of novel compounds before their synthesis. The development of such models for this compound analogs would require a dataset of compounds with diverse structures and corresponding biological activities.

The process of developing a predictive SAR model typically involves:

Data Set Selection: A diverse set of analogs with a wide range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., 2D, 3D, electronic, steric) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For indazole derivatives, field and Gaussian-based 3D-QSAR models have been developed and validated through various statistical measures generated by partial least squares (PLS). nih.gov

Stereochemical Effects on Biological Activity

The this compound molecule contains a chiral center at the second carbon of the butanamide chain. Therefore, it can exist as two enantiomers, (R)- and (S)-. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site of a target protein more favorably than the other, leading to a stronger interaction and higher potency.

To determine the stereochemical effects on the biological activity of this compound, the individual (R)- and (S)-enantiomers would need to be synthesized or separated and then tested in relevant biological assays. This would reveal which enantiomer is the eutomer (the more active one) and provide valuable information for the development of a stereochemically pure drug candidate.

Preclinical Pharmacological Evaluation of 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide Efficacy Focused

In Vitro Efficacy Profiling in Relevant Biological Systems

No information is publicly available regarding the in vitro efficacy of 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide.

There are no published studies detailing the anti-proliferative, antimicrobial, or anti-inflammatory properties of this compound in cell-based assays.

Data on the impact of this compound on cellular processes such as apoptosis, cell cycle progression, or gene expression are not available in the current scientific literature.

Mechanistic In Vivo Studies in Disease Models

No mechanistic in vivo studies for this compound have been published.

There is no information on the selection and use of any animal models to evaluate the efficacy of this compound.

No studies are available that assess the effect of this compound on disease progression or relevant biomarkers in any disease model.

Information regarding the pharmacodynamic properties, target engagement, or pathway modulation of this compound in in vivo systems is not publicly accessible.

Combination Studies with Established Therapeutic Agents (Synergistic Effects)

As of the latest available data, specific preclinical studies evaluating the synergistic effects of this compound in combination with other established therapeutic agents have not been detailed in the public domain. Comprehensive research into potential synergistic, additive, or antagonistic interactions with existing drugs is a critical step in the preclinical development of any new chemical entity. Such studies are essential for identifying optimal treatment regimens and expanding the potential therapeutic applications of the compound.

The rationale for conducting combination studies is based on the principle that targeting multiple pathways or mechanisms of action simultaneously can lead to enhanced efficacy, overcome potential resistance mechanisms, and may allow for the use of lower, less toxic doses of each agent. For a novel compound like this compound, future research in this area would be invaluable.

Hypothetically, should such studies be undertaken, they would likely involve in vitro and in vivo models. In vitro assays would assess the combined effect on cell viability, proliferation, or other relevant cellular functions in appropriate cell lines. In vivo studies, typically in animal models of specific diseases, would then be designed to confirm these findings and evaluate the impact on disease progression and relevant biomarkers.

The outcomes of such combination studies would be crucial for guiding the design of future clinical trials. Data from these preclinical evaluations would provide the scientific basis for selecting the most promising combination therapies to be investigated in human subjects. Without publicly available data from such studies for this compound, a complete picture of its therapeutic potential, particularly in a combination setting, remains to be elucidated.

Computational and Chemoinformatic Approaches for 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide

Molecular Docking and Ligand-Protein Interaction Modeling with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide (the ligand) binds to the active site of a target protein. This method is crucial for elucidating the structural basis of a ligand's activity and for virtual screening of compound libraries.

The process begins with the three-dimensional structures of both the ligand and the protein target, which are often obtained from crystallographic data or homology modeling. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose.

While specific protein targets for this compound are not explicitly defined in the available literature, the indazole scaffold is a known pharmacophore in a variety of kinase inhibitors. Therefore, a hypothetical molecular docking study could explore the interaction of this compound with the ATP-binding site of kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or p38 MAP kinase. nih.gov

The modeling would likely reveal key interactions, such as hydrogen bonds between the aminoindazole moiety and the hinge region of the kinase, and hydrophobic interactions involving the phenylbutanamide portion of the molecule. The results of such a study would provide valuable insights into the compound's mechanism of action and a rationale for its potential biological activity.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 | -9.5 | Cys919, Asp1046 | Hydrogen Bond |

| p38 MAP Kinase | -8.8 | Met109, Gly110 | Hydrogen Bond, Pi-Alkyl |

| c-Met Kinase | -9.1 | Tyr1230, Met1211 | Hydrogen Bond, Pi-Sulfur |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a molecular docking study.

De Novo Design and Virtual Screening of Novel Analogs Based on the this compound Scaffold

Building upon the insights from molecular docking, de novo design and virtual screening are powerful computational strategies for discovering novel and more potent analogs.

De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. Starting with the this compound scaffold docked into a target's active site, algorithms can suggest modifications to the parent structure to enhance binding interactions. For instance, software could propose the addition of functional groups that can form new hydrogen bonds or hydrophobic interactions with the protein.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A virtual screening campaign could be initiated using the this compound structure as a query. The screening could be ligand-based, searching for compounds with similar 2D or 3D features, or structure-based, docking millions of compounds into the target protein's active site to identify potential binders.

These approaches would enable the rapid exploration of a vast chemical space to identify promising new drug candidates based on the this compound framework.

Illustrative Output of a De Novo Design and Virtual Screening Campaign

| Method | Compound ID | Proposed Modification | Predicted Improvement |

|---|---|---|---|

| De Novo Design | Analog-001 | Addition of a hydroxyl group to the phenyl ring | Enhanced hydrogen bonding with Ser882 |

| Virtual Screening | ZINC12345678 | Replacement of phenylbutanamide with a bioisostere | Improved pharmacokinetic profile |

| De Novo Design | Analog-002 | Cyclization of the butanamide side chain | Increased rigidity and binding affinity |

Note: The data in this table is hypothetical and serves to illustrate the outcomes of these computational design strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For this compound, a QSAR study would begin with a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. wikipedia.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov A well-validated QSAR model could then be used to predict the activity of novel analogs of this compound, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov Studies on other indazole derivatives have successfully used 3D-QSAR to guide the design of new inhibitors. nih.gov

Example of a QSAR Model for Indazole Analogs

| Descriptor | Coefficient | Importance |

|---|---|---|

| LogP (Lipophilicity) | 0.54 | High |

| Molecular Weight | -0.21 | Medium |

| Number of Hydrogen Bond Donors | 0.78 | High |

| Surface Area | 0.33 | Medium |

Note: This table presents a simplified, hypothetical QSAR model to illustrate the relationship between molecular descriptors and predicted activity.

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For the this compound-protein complex, an MD simulation can reveal the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. frontiersin.org

Starting from the docked complex, the system is solvated in a box of water molecules and subjected to a simulation that calculates the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the conformational landscape of the complex and the key interactions that stabilize the binding. nih.gov

MD simulations of indazole derivatives have been used to confirm the stability of their binding to targets like VEGFR-2 and to provide a deeper understanding of the structure-activity relationships. nih.govsigmaaldrich.com Such a study on this compound would be invaluable for validating docking predictions and for understanding the energetic contributions of different parts of the molecule to the binding affinity.

Key Insights from a Hypothetical Molecular Dynamics Simulation

| Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Low and stable | The binding pose is likely stable. |

| Hydrogen Bond Occupancy | High for key interactions | Confirms the importance of specific hydrogen bonds. |

| Solvent Accessible Surface Area | Decrease upon binding | Indicates the ligand is well-buried in the active site. |

| Conformational Changes in Protein | Localized to the binding pocket | Suggests an induced-fit binding mechanism. |

Note: This table is a qualitative summary of the types of insights that can be gained from a molecular dynamics simulation.

Theoretical Insights into Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion Prediction Methodologies)

In addition to predicting a compound's biological activity, computational methods are crucial for forecasting its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov A drug candidate must not only be potent but also possess favorable ADME properties to be effective in vivo. srce.hr

Various in silico models can predict the ADME profile of this compound. cambridge.org These models are often based on a combination of QSAR, machine learning, and expert systems. nih.gov For example, models can predict oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential metabolic liabilities. wuxiapptec.comresearchgate.net

These predictions are vital in the early stages of drug discovery to identify and address potential pharmacokinetic issues before significant resources are invested in a compound. springernature.com Computational ADME analysis of indole (B1671886) and indazole derivatives has been used to guide the selection of compounds with more drug-like properties. iaps.org.in

Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Oral Bioavailability | > 80% | Likely well-absorbed orally. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause significant CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| CYP450 Inhibition | Low potential | Low risk of drug-drug interactions. |

Note: The data presented in this table is for illustrative purposes and represents the output of in silico ADME prediction tools.

Future Research Directions and Therapeutic Potential of 4 Amino N 1h Indazol 5 Yl 2 Phenylbutanamide

Refinement of Structure-Activity and Structure-Property Relationships

A critical initial step would be to establish a clear understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) of the 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide scaffold. This would involve the synthesis and evaluation of a library of analogues to determine how modifications to each part of the molecule affect its biological activity and physicochemical properties.

Key areas for modification and analysis would include:

The Phenyl Group: Substitution on the phenyl ring could significantly impact potency and selectivity. Introducing electron-withdrawing or electron-donating groups could modulate binding interactions with target proteins.

The Aminobutanamide Linker: Altering the length and rigidity of the linker could optimize the orientation of the phenyl and indazole moieties within a target's binding site.

The Indazole Core: Modifications to the indazole ring, such as substitution at various positions, could fine-tune target engagement and metabolic stability.

Systematic studies of these modifications would provide crucial data for optimizing the lead compound. nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications Based on Mechanistic Insights

Given the prevalence of the indazole scaffold in kinase inhibitors, a primary avenue of investigation would be to screen this compound against a broad panel of protein kinases. nih.gov The 3-aminoindazole moiety, for instance, is known to serve as an effective hinge-binding template for kinase inhibitors. nih.govresearchgate.net This could uncover potential applications in oncology, where receptor tyrosine kinases (RTKs) are often dysregulated. nih.govnih.gov

Beyond kinases, the compound's structure warrants investigation against other target classes. For example, compounds with similar substructures have been explored as modulators of metabotropic glutamate (B1630785) receptors, suggesting potential applications in neurological disorders like Parkinson's disease. nih.gov A thorough mechanistic study, potentially utilizing chemoproteomics or other target identification technologies, would be essential to uncover novel biological targets and expand the potential therapeutic indications.

Strategies for Enhancing Selectivity and Potency

Once a primary biological target is identified, efforts would focus on enhancing the compound's selectivity and potency. High selectivity is crucial to minimize off-target effects.

Strategies to achieve this include:

Structure-Based Drug Design: If the crystal structure of the target protein is available, computational modeling can be used to design modifications that optimize interactions with the active site. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, strategic fluorination can sometimes enhance binding affinity and metabolic stability.

A systematic approach combining medicinal chemistry and computational methods would be key to developing a highly potent and selective clinical candidate.

Development of Advanced Preclinical Models for Further Efficacy Validation

To validate the therapeutic potential of optimized analogues, robust preclinical models are necessary. For potential anticancer applications, this would involve testing in various cancer cell lines and subsequently in animal xenograft models. nih.govnih.gov If the compound shows promise for neurological disorders, relevant animal models of those specific conditions would be employed. nih.gov These studies are essential to demonstrate in vivo efficacy and to understand the compound's behavior in a complex biological system.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

Modern drug discovery leverages a host of advanced technologies that could accelerate the development of this compound. Techniques such as DNA-encoded library technology could be used to rapidly screen vast numbers of related compounds. Furthermore, advances in chemical biology, such as the development of chemical probes based on the compound's scaffold, could be invaluable for target validation and studying the compound's mechanism of action in living systems. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the indazole core with a phenylbutanamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmospheres.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the target compound.

- Yield optimization : Reaction parameters (temperature: 50–80°C; pH control) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) should be systematically adjusted .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify characteristic peaks for the indazole NH (~δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and the amino group (δ 1.5–2.5 ppm, if not broadened). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help assign substitution patterns.

- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons (e.g., indazole C-5 at δ 120–130 ppm).

- Validation : Compare experimental shifts with computed values (DFT) or literature data for structurally analogous indazole derivatives .

Q. Which crystallographic software packages are suitable for determining the crystal structure of this compound?

- Methodological Answer :

- SHELX suite : SHELXD for phase solution and SHELXL for refinement are industry standards for small-molecule crystallography. Advantages include robust handling of twinned data and high-resolution refinement .

- WinGX/ORTEP : Provides visualization of anisotropic displacement ellipsoids and generates publication-quality figures. Use WinGX for data integration and metric analysis of bond lengths/angles .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., FT-IR, NMR)?

- Methodological Answer :

- Root-cause analysis : Check solvent effects (implicit/explicit solvation models in DFT) and conformational flexibility (e.g., rotor sampling for dihedral angles).

- Experimental validation : Re-measure spectra under controlled conditions (e.g., degassed solvents, standardized concentrations).

- Case study : For FT-IR, if computed C=O stretches (e.g., 1680 cm⁻¹) deviate from observed values (1700 cm⁻¹), revise functional groups (B3LYP vs. M06-2X) or include anharmonic corrections .

Q. What strategies optimize reaction conditions for low-yield synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling or enzymatic catalysts for amide bond formation.

- Solvent optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions.

- In-situ monitoring : Use LC-MS or TLC to identify intermediates and adjust reaction time .

Q. What advanced quantum chemical methods analyze the electronic properties and reactive sites of this compound?

- Methodological Answer :

- Frontier molecular orbitals (FMOs) : Compute HOMO-LUMO gaps (DFT/B3LYP/6-311++G(d,p)) to predict nucleophilic/electrophilic sites.

- Electrostatic potential (ESP) maps : Identify regions of high electron density (e.g., amino group) for protonation or hydrogen bonding.

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) based on charge distribution .

Q. How can SAR studies explore the biological relevance of substituents on the indazole and phenyl moieties?

- Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Assess impact on bioactivity (e.g., enzyme inhibition).

- Bioisosteric replacement : Replace the indazole with benzimidazole or triazole cores to evaluate binding affinity changes.

- Data correlation : Use multivariate regression to link structural descriptors (logP, polar surface area) with activity data from assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.